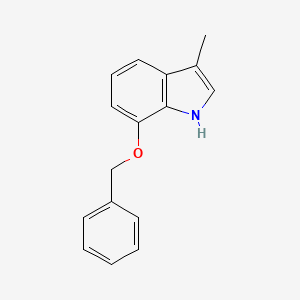
7-(Benzyloxy)-3-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-3-methylindole is a heterocyclic organic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-methylindole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylindole.
Benzylation: The 7th position of the indole ring is selectively benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-3-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
7-(Benzyloxy)-3-methylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-(Benzyloxy)-3-methylindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 7-(Benzyloxy)-1-methylindole
- 7-(Benzyloxy)-2-methylindole
- 7-(Benzyloxy)-3-ethylindole
Uniqueness
7-(Benzyloxy)-3-methylindole is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar indole derivatives.
生物活性
7-(Benzyloxy)-3-methylindole is a synthetic derivative of indole, characterized by a benzyloxy group at the seventh position and a methyl group at the third position of the indole ring. This compound is part of a larger class of indole derivatives that exhibit significant biological activities, making them valuable in medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The molecular formula of this compound is C12H11NO, and it is known for its reactivity due to the presence of both the benzyloxy and methyl substituents. These groups influence its binding affinity with biological receptors and enzymes, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Interaction with Serotonin Receptors : Similar to other indole derivatives, it may influence serotonergic pathways, potentially impacting mood and behavior.
- Anticancer Potential : Structural analogs of this compound have shown promise in anticancer research, particularly through mechanisms involving DNA damage and apoptosis induction.
Case Studies and Research Findings
A variety of studies have explored the biological effects of indole derivatives, including this compound. Below are key findings from relevant research:
- DNA Damage and Repair Mechanisms : A study on related compounds indicates that 3-methylindole can cause significant DNA damage without triggering apoptotic pathways at low concentrations. This suggests that derivatives like this compound may have similar effects due to structural similarities .
- Pharmacological Profiles : In vitro studies have demonstrated that compounds with similar structures can modulate enzyme activity and receptor binding, leading to various therapeutic effects. For instance, the interaction with cytochrome P450 enzymes is essential for understanding the metabolism and potential toxicity of these compounds .
-
Comparative Analysis :
Compound Name Structural Features Unique Properties This compound Benzyloxy at C7, Methyl at C3 Potential antimicrobial activity 4-Benzyloxyindole Benzyloxy at C4 Different electrophilic reactivity 5-Benzyloxy-3-methylindole Benzyloxy at C5 Potential anticancer properties 7-Methoxy-3-methylindole Methoxy at C7, Methyl at C3 Neuroprotective effects
The mechanism by which this compound exerts its biological effects is not fully understood but likely involves:
- Binding Affinity : The benzyloxy group enhances binding to specific receptors or enzymes.
- Metabolic Activation : Similar to other indoles, it may undergo metabolic transformations that activate or deactivate its biological effects.
特性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
3-methyl-7-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-12-10-17-16-14(12)8-5-9-15(16)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3 |
InChIキー |
MWBASJCEVACVJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















